

BzATP as a Photoaffinity Label for ATPase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BzATP triethylammonium salt

Cat. No.: B15614218

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-O-(4-Benzoyl)benzoyl adenosine 5'-triphosphate (BzATP) is a photoactivatable analog of adenosine 5'-triphosphate (ATP) that has been utilized as a photoaffinity label to identify and characterize ATP-binding sites in various proteins, particularly ATPases.[1][2] This guide provides a comprehensive overview of the principles, applications, and experimental protocols associated with the use of BzATP as a photoaffinity labeling reagent for ATPases.

BzATP's utility stems from the benzophenone moiety, which, upon UV irradiation, forms a highly reactive triplet-state diradical. This intermediate can then form a covalent bond with amino acid residues in close proximity, effectively "labeling" the ATP-binding pocket of the enzyme.[3] This technique allows for the stable and specific marking of ATP-binding subunits for subsequent identification and characterization.

While BzATP has been successfully employed to probe the nucleotide-binding sites of certain ATPases, such as mitochondrial F1-ATPase and sarcoplasmic reticulum Ca,Mg-ATPase, it is crucial to note that its efficacy and specificity as an active-site-directed probe for all types of ATPases, particularly ion-transporting ATPases, have been a subject of scientific debate.[4][5] This guide will delve into both the successful applications and the critical considerations for researchers employing this powerful tool.

Physicochemical Properties and Quantitative Data

A thorough understanding of the physicochemical properties of BzATP is essential for its effective use in experimental settings. The following tables summarize key quantitative data related to BzATP.

Property	Value	Reference	
Chemical Name	2'(3')-O-(4- Benzoylbenzoyl)adenosine-5'- triphosphate tri(triethylammonium) salt		
Molecular Weight	1018.97 g/mol		
Formula	C24H24N5O15P3.C18H45N3		
Purity	≥95% (HPLC)		
Solubility	Soluble in water		
Storage	Store at -20°C	[6]	

Table 1: Physicochemical Properties of BzATP Triethylammonium Salt

Parameter	Enzyme/Recep tor	Value	Conditions	Reference
KD (approx.)	P2Y-purinergic receptor	5 nM	Turkey erythrocyte membranes, in the absence of light	[7]
Kd	Membrane- bound ATPases (renal (Na+ + K+)-ATPase, sarcoplasmic reticulum Ca- transport ATPase, gastric (H+ + K+)- ATPase)	0.8-1.2 μΜ	High-affinity site	[5]
Bmax	Membrane- bound ATPases (renal (Na+ + K+)-ATPase, sarcoplasmic reticulum Ca- transport ATPase, gastric (H+ + K+)- ATPase)	2-3 nmol/mg	High-affinity site	[5]
EC50	Rat P2X7 receptor	3.6 μΜ		
EC50	Human P2X7 receptor	7 μΜ		_
EC50	Mouse P2X7 receptor	285 μΜ		_

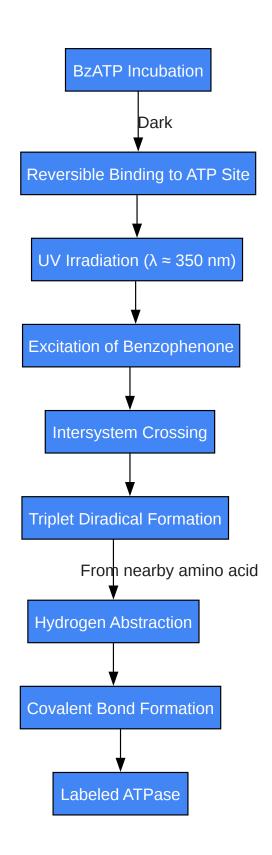

pEC50 P2X1 rece	eptor 8.7	Partial agonist activity
-----------------	-----------	--------------------------

Table 2: Binding Affinities and Potency of BzATP

Mechanism of Photoaffinity Labeling

The process of photoaffinity labeling with BzATP involves a series of steps that ultimately lead to the covalent modification of the target protein.

Click to download full resolution via product page

Caption: Mechanism of BzATP Photoaffinity Labeling.

Experimental Protocols

The following are detailed methodologies for key experiments involving BzATP as a photoaffinity label for ATPases, synthesized from published literature.

Synthesis of [y-32P]BzATP

Objective: To synthesize radiolabeled BzATP for sensitive detection of labeled proteins.

Materials:

- BzATP
- [y-32P]ATP
- Enzyme with ATP synthase activity (e.g., mitochondrial F1-ATPase)
- Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)
- Thin-layer chromatography (TLC) system

Protocol:

- Set up a reaction mixture containing BzATP, a catalytic amount of F1-ATPase, and [y-32P]ATP in the reaction buffer.
- Incubate the mixture to allow for the exchange of the terminal phosphate.
- Monitor the reaction progress using TLC to separate [y-32P]BzATP from [y-32P]ATP.
- Purify the [y-32P]BzATP using appropriate chromatographic techniques.

Photoaffinity Labeling of Mitochondrial F1-ATPase

This protocol is adapted from the foundational work of Williams and Coleman (1982).[1]

Materials:

Purified soluble mitochondrial F1-ATPase or submitochondrial particles

- [3H]BzATP or [y-32P]BzATP
- Labeling buffer (e.g., 50 mM Tris-HCl, pH 7.5, with or without 5 mM MgCl₂)
- ATP, ADP (for competition experiments)
- UV lamp (long-wavelength, e.g., 350 nm)
- SDS-PAGE reagents
- Autoradiography or scintillation counting equipment

Protocol:

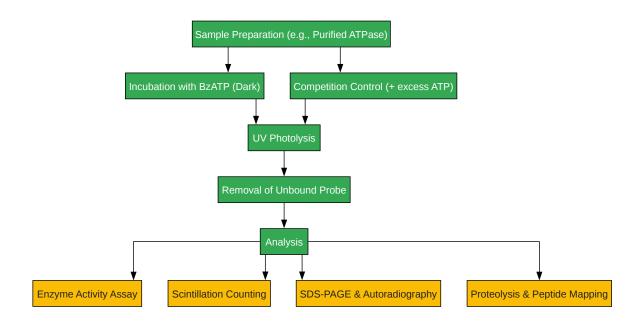
- Incubation: Incubate the F1-ATPase preparation with the desired concentration of radiolabeled BzATP in the labeling buffer in the dark for a predetermined time to allow for binding. For competition experiments, pre-incubate the enzyme with a molar excess of unlabeled ATP or ADP.
- Photolysis: Expose the sample to UV light at a specific wavelength (typically around 350 nm)
 for a defined period on ice to minimize thermal denaturation.
- Quenching: (Optional) Add a scavenger molecule to quench any unreacted photoactivated species.
- Removal of Unbound Ligand: Remove unbound BzATP by dialysis, gel filtration, or precipitation of the protein.
- Analysis:
 - Measure the extent of covalent incorporation by scintillation counting.
 - Determine the loss of ATPase activity using a standard enzyme assay.
 - Separate the labeled subunits by SDS-PAGE and identify the radiolabeled bands by autoradiography.

Photoaffinity Labeling of Sarcoplasmic Reticulum Ca,Mg-ATPase

This protocol is based on the study by Cable and Briggs (1984).[4]

Materials:

- Sarcoplasmic reticulum vesicles
- [α-32P]BzATP
- Labeling buffer (e.g., 40 mM Tris-HCl, pH 7.0, 100 mM KCl, 5 mM MgCl₂, 0.1 mM CaCl₂)
- ATP (for competition)
- UV lamp
- · Tryptic digestion reagents
- SDS-PAGE and autoradiography equipment


Protocol:

- Incubation: Incubate sarcoplasmic reticulum vesicles with [α - 32 P]BzATP (e.g., 250 μ M) in the labeling buffer in the dark. For competition, include excess unlabeled ATP.
- Photolysis: Irradiate the mixture with UV light.
- Analysis of Incorporation and Activity: Measure the incorporation of the radiolabel and the corresponding inhibition of ATPase activity.
- Tryptic Digestion: Digest the photolabeled Ca,Mg-ATPase with trypsin to generate peptide fragments.
- Fragment Analysis: Separate the tryptic fragments by SDS-PAGE and identify the labeled fragments (e.g., A and B fragments) by autoradiography to localize the binding site within the protein sequence.

Experimental Workflow and Data Analysis

The overall workflow for a typical photoaffinity labeling experiment using BzATP is depicted below.

Click to download full resolution via product page

Caption: General Experimental Workflow for BzATP Photoaffinity Labeling.

Signaling Pathways and Broader Context

While the primary focus of this guide is on BzATP as a tool for studying ATPases, it is important to acknowledge its well-established role as a potent agonist of the P2X7 purinergic receptor.[6]

Activation of P2X7 receptors by BzATP initiates a cascade of downstream signaling events, including ion flux, inflammasome activation, and cytokine release. Researchers using BzATP in cellular or in vivo systems must consider these potent off-target effects.

BzATP as a P2X7R Agonist **BZATP** P2X7 Receptor Ion Channel Opening (Na+, Ca2+ influx, K+ efflux) Large Pore Formation NLRP3 Inflammasome Activation Caspase-1 Activation IL-1β & IL-18 Release Cellular Responses (e.g., Inflammation, Apoptosis)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Exploring the adenine nucleotide binding sites on mitochondrial F1-ATPase with a new photoaffinity probe, 3'-O-(4-benzoyl)benzoyl adenosine 5'-triphosphate. | Semantic Scholar [semanticscholar.org]
- 2. Serum constituents can affect 2'-& 3'-O-(4-benzoylbenzoyl)-ATP potency at P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics PMC [pmc.ncbi.nlm.nih.gov]
- 4. Labeling the adenine nucleotide binding domain of the sarcoplasmic reticulum Ca,Mg-ATPase with photoaffinity analogs of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of ion pump ATPase activity by 3'-O-(4-benzoyl)benzoyl-ATP (BzATP): assessment of BzATP as an active site-directed probe PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. [32P]3'-O-(4-benzoyl)benzoyl ATP as a photoaffinity label for a phospholipase C-coupled P2Y-purinergic receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BzATP as a Photoaffinity Label for ATPase: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614218#bzatp-as-a-photoaffinity-label-for-atpase]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com